Hydrazinecarbothioamide, 2-(4-chlorophenyl)-N-(2-methyl-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarbothioamide, 2-(4-chlorophenyl)-N-(2-methyl-2-propenyl)- is a chemical compound that belongs to the class of hydrazine derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the chlorophenyl and propenyl groups in its structure suggests potential biological activity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-(4-chlorophenyl)-N-(2-methyl-2-propenyl)- typically involves the reaction of hydrazine derivatives with appropriate chlorophenyl and propenyl precursors. Common synthetic routes may include:
Hydrazine Derivative Preparation: Starting with hydrazine hydrate, the compound can be reacted with carbon disulfide to form hydrazinecarbothioamide.
Substitution Reaction: The hydrazinecarbothioamide can then undergo a substitution reaction with 4-chlorophenyl isocyanate to introduce the chlorophenyl group.
Alkylation: Finally, the compound can be alkylated with 2-methyl-2-propenyl bromide to introduce the propenyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions. The use of catalysts, solvents, and temperature control is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, 2-(4-chlorophenyl)-N-(2-methyl-2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives with different oxidation states.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, 2-(4-chlorophenyl)-N-(2-methyl-2-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarbothioamide derivatives: Compounds with similar hydrazine and carbothioamide structures.
Chlorophenyl derivatives: Compounds containing the chlorophenyl group.
Propenyl derivatives: Compounds with the propenyl group.
Uniqueness
Hydrazinecarbothioamide, 2-(4-chlorophenyl)-N-(2-methyl-2-propenyl)- is unique due to the combination of its functional groups, which may confer distinct reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
113575-77-2 |
---|---|
Molecular Formula |
C11H14ClN3S |
Molecular Weight |
255.77 g/mol |
IUPAC Name |
1-(4-chloroanilino)-3-(2-methylprop-2-enyl)thiourea |
InChI |
InChI=1S/C11H14ClN3S/c1-8(2)7-13-11(16)15-14-10-5-3-9(12)4-6-10/h3-6,14H,1,7H2,2H3,(H2,13,15,16) |
InChI Key |
GPZVZEHSDLNELV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CNC(=S)NNC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.